molecular formula C11H22ClNO2 B13462691 [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride

[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride

Cat. No.: B13462691
M. Wt: 235.75 g/mol
InChI Key: QAIYRFJHXOAEDP-UHFFFAOYSA-N
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Description

[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is a chemical compound that features a piperidine ring and an oxane ring, connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated alcohols and alkanes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is used as an intermediate for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various diseases, including neurological disorders and infections.

Industry

The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is unique due to its combination of a piperidine ring and an oxane ring, connected via a methanol group. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

(4-piperidin-4-yloxan-4-yl)methanol;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c13-9-11(3-7-14-8-4-11)10-1-5-12-6-2-10;/h10,12-13H,1-9H2;1H

InChI Key

QAIYRFJHXOAEDP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(CCOCC2)CO.Cl

Origin of Product

United States

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